molecular formula C10H16O B1669101 Citral CAS No. 5392-40-5

Citral

Cat. No.: B1669101
CAS No.: 5392-40-5
M. Wt: 152.23 g/mol
InChI Key: WTEVQBCEXWBHNA-JXMROGBWSA-N
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Mechanism of Action

Target of Action

Citral, also known as Geranial, is a monoterpene that exhibits several biological activities . It primarily targets Transient Receptor Potential (TRP) channels in the skin, nerves, and epithelial cells . It also interacts with human transferrin (htf) , a protein involved in iron homeostasis . In addition, this compound has been found to inhibit butyrylcholinesterase , an enzyme associated with neurodegenerative diseases .

Mode of Action

This compound interacts with its targets primarily through hydrophobic interactions . It readily partitions into cell membranes, localizing mainly at the interface of the acyl chain region of the lipids .

Biochemical Pathways

This compound affects several biochemical and molecular pathways. It exerts its antibacterial, antifungal, antiparasite, and antibiofilm effects by disrupting cell membrane integrity, inhibiting essential enzymes in microbial metabolism, and interfering with quorum sensing . It also induces apoptosis and G2/M arrest in certain cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It can reduce the microbial load of pathogenic microorganisms, extend the shelf life of food, and develop pharmaceutical products . It also impairs the physiology of the cell membrane, disrupts energy metabolism , and inhibits tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as incubation temperatures, pH, ionic strength, surface adhesion materials, and O2 and nutrient concentration might influence this compound’s biofilm inhibition . .

Biochemical Analysis

Biochemical Properties

Citral plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes involved in the biotransformation of this compound is geraniol dehydrogenase, which converts geraniol to geranial and nerol to neral . This compound also interacts with microbial biocatalysts, facilitating its transformation into other bioactive compounds. These interactions are crucial for understanding the metabolic pathways and the biochemical properties of this compound .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound exhibits antibacterial and antifungal activities by disrupting the cell membrane integrity of pathogenic microorganisms . Additionally, this compound has been reported to induce apoptosis in cancer cells, thereby inhibiting their proliferation . These cellular effects highlight the potential therapeutic applications of this compound in treating infections and cancer.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the cell membrane of microorganisms, causing membrane disruption and leakage of cellular contents . It also inhibits the activity of certain enzymes involved in microbial metabolism, leading to the inhibition of microbial growth . Furthermore, this compound has been shown to modulate the expression of genes related to apoptosis and inflammation, contributing to its antiproliferative and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under controlled conditions, but it can undergo degradation when exposed to light, heat, or oxygen . Long-term studies have shown that this compound can maintain its antimicrobial and antiproliferative activities over extended periods, although its efficacy may decrease due to degradation . These temporal effects are important for optimizing the use of this compound in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . These dosage effects highlight the importance of determining the optimal dosage of this compound for therapeutic applications to minimize potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the biotransformation of this compound by geraniol dehydrogenase, which converts geraniol to geranial and nerol to neral . This compound is also metabolized by microbial biocatalysts, leading to the formation of other bioactive compounds

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments . Additionally, this compound may interact with specific transporters that facilitate its uptake and distribution within cells . These transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of this compound in various applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its lipophilic nature and interactions with cellular components. This compound tends to accumulate in lipid-rich compartments, such as the cell membrane and lipid droplets . This localization is important for its activity, as it allows this compound to interact with membrane-bound enzymes and proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its function and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citral can be synthesized from myrcene through a series of chemical reactions. One common method involves the isomerization of myrcene to produce a mixture of geranial and neral . This process typically requires acidic catalysts and controlled reaction conditions to ensure the desired isomer ratio.

Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plants like lemongrass and Litsea cubeba, which contain high concentrations of this compound . The essential oil is then subjected to distillation and purification processes to isolate this compound. Additionally, this compound can be produced through chemical synthesis using starting materials like myrcene .

Chemical Reactions Analysis

Types of Reactions: Citral undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    This compound Oxide: Formed through oxidation.

    Citronellal: Produced via reduction.

    This compound Acetals: Result from substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

Citral is often compared with other monoterpenes and aldehydes:

    Geraniol: Similar to this compound but lacks the aldehyde functional group.

    Citronellal: A reduction product of this compound, used in the synthesis of menthol.

    Linalool: Another monoterpene with a floral scent, used in perfumery.

This compound’s unique combination of strong lemon scent, antimicrobial properties, and versatility in chemical synthesis makes it a valuable compound in various fields.

Properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienal
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InChI

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3/b10-7+
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InChI Key

WTEVQBCEXWBHNA-JXMROGBWSA-N
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Canonical SMILES

CC(=CCCC(=CC=O)C)C
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Isomeric SMILES

CC(=CCC/C(=C/C=O)/C)C
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Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID20881217
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Molecular Weight

152.23 g/mol
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Physical Description

Citral appears as a clear yellow colored liquid with a lemon-like odor. Less dense than water and insoluble in water. Toxic by ingestion. Used to make other chemicals., Liquid, Pale yellow liquid with a strong odor of lemon; [Merck Index] Colorless liquid; [MSDSonline], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Pale yellow oily liquid; strong lemon aroma
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Boiling Point

444 °F at 760 mmHg (Decomposes) (NTP, 1992), 229 °C, 228.00 to 229.00 °C. @ 760.00 mm Hg, 226-228 °C
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Flash Point

215 °F (NTP, 1992), 195 °F (91 °C) (CLOSED CUP), 82 °C c.c.
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Solubility

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Soluble in 5 volumes of 60% alcohol; soluble in all proportions of benzyl benzoate, diethyl phthalate, glycerin, propylene glycol, mineral oil, fixed oils, and 95% alcohol., Solubility in alcohol: 1 mL in 7 mL 70% alcohol, In water, 1.34X10+3 mg/L at 37 °C, 1340 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.059 (very poor), Insoluble in glycerol; very slightly soluble in water; soluble in fixed oils, mineral oil, propylene glycol, soluble (in ethanol)
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Density

0.891 to 0.897 at 59 °F (NTP, 1992), 0.891-0.897 at 15 °C, Density: 0.885 to 0.891 at 25 °C/25 °C, 0.9 g/cm³, 0.885-0.891
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Vapor Density

Relative vapor density (air = 1): 5.3
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Vapor Pressure

5 mmHg at 194 °F ; 1 mmHg at 143.1 °F; 760 mmHg at 442 °F (NTP, 1992), 0.09 [mmHg], Vapor pressure, Pa at 100 °C:
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Mechanism of Action

Low concentrations of citral (3,7-dimethyl-2,6-octadienal), ... inhibited E1, E2 and E3 isozymes of human aldehyde dehydrogenase (EC1.2.1.3). The inhibition was reversible on dilution and upon long incubation in the presence of NAD+; it occurred with simultaneous formation of NADH and of geranic acid. Thus, citral is an inhibitor and also a substrate. Km values for citral were 4 microM for E1, 1 microM for E2 and 0.1 microM for E3; Vmax values were highest for E1 (73 nmol/min/mg), intermediate for E2 (17 nmol/min/mg) and lowest (0.07 nmol/min/mg) for the E3 isozyme. Citral is a 1 : 2 mixture of isomers: cis isomer neral and trans isomer, geranial; the latter structurally resembles physiologically important retinoids. Both were utilized by all three isozymes; a preference for the trans isomer, geranial, was observed by HPLC and by enzyme kinetics. With the E1 isozyme, both geranial and neral, and with the E2 isozyme, only neral obeyed Michaelis-Menten kinetics. With the E2 isozyme and geranial sigmoidal saturation curves were observed with S0.5 of approximately 50 nM; the n-values of 2-2.5 indicated positive cooperativity. Geranial was a better substrate and a better inhibitor than neral. The low Vmax, which appeared to be controlled by either the slow formation, or decomposition via the hydride transfer, of the thiohemiacetal reaction intermediate, makes citral an excellent inhibitor whose selectivity is enhanced by low Km values. The Vmax for citral with the E1 isozyme was higher than those of the E2 and E3 isozymes which explains its fast recovery following inhibition by citral and suggests that E1 may be the enzyme involved in vivo citral metabolism., Essential oil constituents were tested for their neurophysiological effects in Periplaneta americana and Blaberus discoidalis /cockroaches/ ... Geraniol and citral had similar depressive effects but increased spontaneous firing at lower doses (threshold 2.5 x 10-4 M). Similar effects occurred in dorsal unpaired median (DUM) neurons, recorded intracellularly in the isolated terminal abdominal ganglion of P. Americana. ... citral produced biphasic effects (excitation at 10-4 M, depression at 2 x 10-3 M). All oils decreased excitability of silent DUM neurons that were depolarised by applied current... All oils reduced spike undershoot. Low doses of citral and geraniol (threshold ca. 10-4 M) reversibly increased the frequency of spontaneous foregut contractions and abolished them at 2 x 10-3 M (together with response to electrical stimulation).
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Color/Form

Mobile pale yellow liquid

CAS No.

5392-40-5, 141-27-5
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Melting Point

Melting point <-10 °C.
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Synthesis routes and methods I

Procedure details

According to the same procedure of Example 1, using 19.5 g (200 mmol) of furfural, and 642 mg (3 mmol) of aluminum isopropoxide, 18.2 g (100 mmol) of geranyl formate was oxidized to obtain citral at a yield of 86%.
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
aluminum isopropoxide
Quantity
642 mg
Type
reactant
Reaction Step Two
Quantity
18.2 g
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

The following were charged into the aqueous phase: undecane, N-oxide, hexane (same quantities as above) and a supplementary amount of acetic acid (0.6 g). The mixture was then heated for 1 hour and the procedure was thereafter as before. Nine conversions were performed in this manner on the same catalytic lower layer. The yields of citral are given in the following table:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

This example illustrates the use of triisobutylaluminum to generate the aluminum alkoxide catalyst. A flask was charged with 80 grams of nerol and 10 ml of a 25% solution of triisobutylaluminum in toluene. To the solution was added 39 grams (0.75 equivalents) of furfural and the solution was allowed to react at ambient temperature for 18 hours. Analysis by glpc showed that 69% of the nerol had been consumed to give citral in 98+% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aluminum alkoxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citral
Reactant of Route 2
Citral
Reactant of Route 3
Citral
Reactant of Route 4
Reactant of Route 4
Citral
Reactant of Route 5
Citral
Reactant of Route 6
Reactant of Route 6
Citral

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.